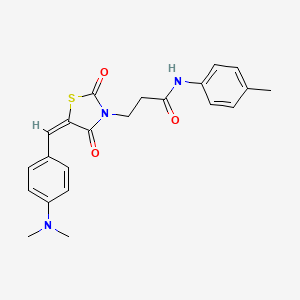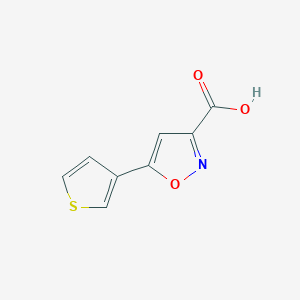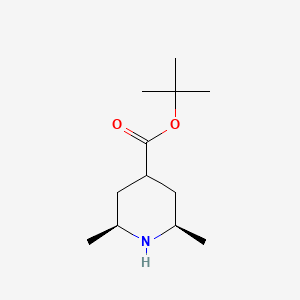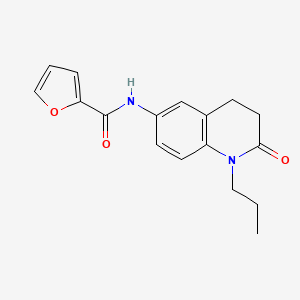![molecular formula C21H15BrO5 B2578187 4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate CAS No. 433259-69-9](/img/structure/B2578187.png)
4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate
Overview
Description
“4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate” is a chemical compound with the formula C21H15BrO5 . It has been manually annotated by a third party . This compound has been identified as an anticoronaviral agent , which means it has the potential to inhibit the activity of coronaviruses .
Molecular Structure Analysis
The molecular formula of this compound is C21H15BrO5 . Its average mass is 427.245 Da and its monoisotopic mass is 426.010284 Da . The InChIKey of the compound is VWINSIBMLLVGIS-CSKARUKUSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C21H15BrO5), average mass (427.245 Da), and monoisotopic mass (426.010284 Da) .Scientific Research Applications
Synthetic Approaches and Chemical Reactions
Research on bromo-substituted compounds has highlighted several synthetic methods and chemical reactions that could be applicable to the study and application of 4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate:
Synthesis of Bromo-substituted Compounds : Studies have detailed methods for synthesizing bromo-substituted compounds, which often involve acylation, bromination, and subsequent functionalization steps. For example, the synthesis of N-(2-Bromo-4-methoxyphenyl)acrylamide by acylation demonstrates a high yield process for obtaining bromo-substituted phenyl compounds (Yuan Jia-cheng, 2012).
Preparation of Fluorescent Polymers : The use of bromo-substituted initiators in atom transfer radical polymerization (ATRP) to prepare fluorescent polymers has been reported. This showcases the potential of bromo-substituted compounds in creating materials with specific optical properties (Qiu-Xuan Zhou et al., 2014).
Potential Therapeutic Applications
While excluding drug use and dosage specifics, there is research indicating the potential therapeutic applications of bromo-substituted compounds:
- Antidiabetic Effects : The study on (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158) through PPARα/γ dual activation demonstrates significant antidiabetic potential without severe weight gain, suggesting therapeutic avenues for type 2 diabetes and related metabolic disorders (Yujung Jung et al., 2017).
Chemical Functionalization and Material Science Applications
Chemical Functionalization : Research on chemoselective synthesis of (E),(Z)-Mono-sulfones and Bis-sulfones using bromo-substituted compounds highlights advanced chemical functionalization techniques, demonstrating the versatility of these compounds in synthetic chemistry (Abhishek Kumar et al., 2008).
Liquid Crystal Synthesis : The synthesis and study of novel biological active chalconyl-ester based bent-core liquid crystals (LCs) indicate that bromo-substituted compounds can influence the mesomorphic properties of materials, showing potential applications in the development of new LCs with tailored properties (Vipul Desai et al., 2018).
properties
IUPAC Name |
[4-bromo-2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrO5/c1-25-18-6-3-2-5-14(18)8-10-17(23)16-13-15(22)9-11-19(16)27-21(24)20-7-4-12-26-20/h2-13H,1H3/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWINSIBMLLVGIS-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2578105.png)
![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2578106.png)



![3-(3-Bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2578112.png)
![N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2578114.png)


![Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2578119.png)


![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2578127.png)